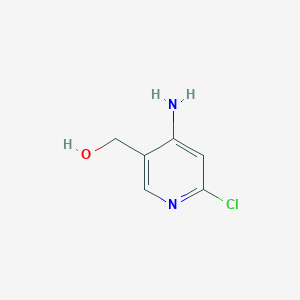

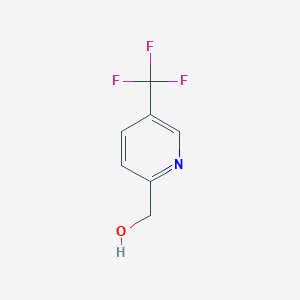

(5-(Trifluoromethyl)pyridin-2-yl)methanol

Vue d'ensemble

Description

Crystal Structure Analysis

The crystal structure of compounds related to (5-(Trifluoromethyl)pyridin-2-yl)methanol has been studied, revealing that the imidazo[1,2-a]pyridine moiety tends to be approximately planar. In one such compound, the methanol group is nearly perpendicular to the plane of the imidazo[1,2-a]pyridine, as indicated by the torsion angles measured. This arrangement facilitates the formation of hydrogen bonds in the crystal, leading to the formation of dimers and ribbons that contribute to a three-dimensional structure through π–π interactions .

Synthesis Analysis

Although the provided papers do not directly describe the synthesis of this compound, they do provide insights into the coordination chemistry of related molecules. For instance, a nickel(II) complex has been synthesized where pyridin-2-ylmethanol ligands coordinate to the metal center via both the pyridyl nitrogen and methanol oxygen atoms. This coordination results in a five-membered chelate ring with a puckered envelope conformation . Such studies can inform the synthesis of related compounds by demonstrating how the functional groups in these molecules interact with metal ions.

Chemical Reactions Analysis

The reactivity of methanol groups in similar molecular frameworks has been explored through photoinduced reactions. For example, the addition of methanol to a dihydropyrrole derivative under photoinduction has been described, leading to the formation of substituted pyrrolidin-2-ones. This demonstrates the potential for methanol groups in these compounds to participate in chemical transformations that can yield a variety of products, depending on the reaction conditions and the structure of the starting material .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. The presence of a trifluoromethyl group is likely to influence the electron density and chemical reactivity of the pyridine ring, while the methanol group can engage in hydrogen bonding, affecting solubility and boiling point. The planarity of the pyridine ring and the perpendicular orientation of the methanol group can also impact the compound's crystalline properties and its interactions with other molecules .

Applications De Recherche Scientifique

Corrosion Inhibition

A study explored the role of derivatives of pyridin-2-yl methanol, specifically (1-(pyridin-4-ylmethyl)-1H-1,2,3- triazole-4-yl)methanol (PTM), in corrosion inhibition for mild steel in acidic environments. The findings suggest that PTM shows promising inhibition efficiency due to strong interaction with the steel surface, attributed to the pyridine segment's interaction in the aqueous system (Ma et al., 2017).

Catalysis and Chemical Synthesis

(5-(Trifluoromethyl)pyridin-2-yl)methanol has been involved in catalytic processes and the synthesis of complex chemical compounds:

Catalytic Enantioselective Reactions : A prolinol derived ligand, closely related to this compound, was used to catalyze enantioselective alkynylation of cyclic imines. This process yielded chiral propargylic sulfamidates with high yields and excellent enantioselectivities (Munck et al., 2017).

Formation of Coordination Polymers : The compound participated in the in situ formation of an anionic ligand 5-((pyridin-3-yl)methylcarbamoyl)pyridine-2-carboxylate (L2), which led to the assembly of two-dimensional helical networks in coordination polymers (Li et al., 2008).

Nickel Complexes Synthesis : The compound was involved in the synthesis of nickel complexes with bidentate N,O-type ligands. These complexes were tested in the oligomerization of ethylene and showed promising results (Kermagoret & Braunstein, 2008).

Crystallography and Molecular Structure

The compound has been used in studies focusing on the molecular structure and crystallography of various chemical compounds:

Isomorphism and Disorder in Structures : The compound's analogues were studied, demonstrating their compliance with the chlorine-methyl exchange rule. Extensive disorder in the structures was noted, affecting data-mining procedures (Swamy et al., 2013).

Solvent-Dependent Polymorphism : Research highlighted the solvent-dependent polymorphism of a compound involving the pyridin-2-yl group. The study provided insights into how different solvents affect the crystal structure of the compound (Mazur et al., 2008).

Binding Properties of Ligands : The compound was part of a study on tris-pyridyl methanol ligands, revealing how steric and electronic properties of the substituents, along with the group on the tertiary alcohol oxygen, control the thermodynamics and kinetics of complex formation (Gong & Gibb, 2004).

Magnetic Properties and Material Science

This compound derivatives have been part of studies exploring magnetic properties and material science:

Study of Magnetic Properties : A study synthesized new complexes using a derivative of the compound, aiming to understand their structural and magnetic characterizations. These compounds showed particular magnetic behaviors and interactions (Calancea et al., 2013).

Molecular Coordination Compounds : The compound was involved in the synthesis of coordination compounds, exploring their structural, IR, and Mössbauer spectroscopic characteristics (Bourosh et al., 2018).

Mécanisme D'action

Mode of Action

It is known that the compound is used as a reagent and catalyst in organic synthesis reactions, particularly in fluorination reactions .

Pharmacokinetics

The compound has a molecular weight of 177.13, and its physical form is a colorless to yellow to brown sticky oil to semi-solid or liquid . It has a predicted density of 1.362±0.06 g/cm3 and a predicted boiling point of 215.5±35.0 °C . These properties may influence its bioavailability.

Result of Action

As a reagent and catalyst in organic synthesis reactions, it likely participates in the formation of new chemical bonds and structures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (5-(Trifluoromethyl)pyridin-2-yl)methanol. For instance, it should be stored under inert gas (nitrogen or argon) at 2-8°C . Direct contact with the compound can cause eye and skin irritation, and it should be avoided . Good ventilation measures should be taken to avoid inhalation of aerosols .

Propriétés

IUPAC Name |

[5-(trifluoromethyl)pyridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)5-1-2-6(4-12)11-3-5/h1-3,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVAFEGOUIQFLQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396871 | |

| Record name | [5-(Trifluoromethyl)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31181-84-7 | |

| Record name | [5-(Trifluoromethyl)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [5-(Trifluoromethyl)-2-pyridinyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.